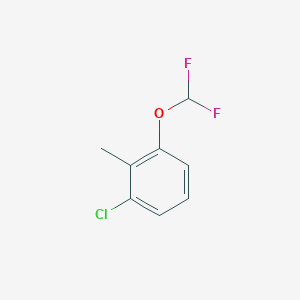

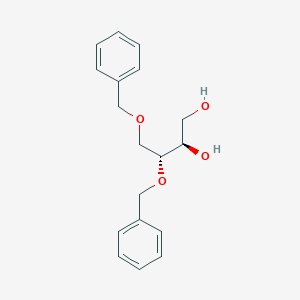

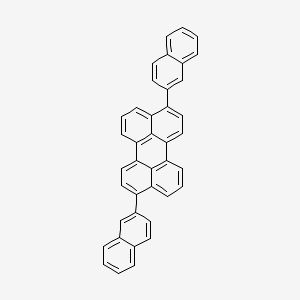

![molecular formula C14H19Br2N3 B3175898 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole CAS No. 960509-83-5](/img/structure/B3175898.png)

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole

Übersicht

Beschreibung

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole: is a chemical compound with the molecular formula C14H19Br2N3. It is a derivative of benzo[d][1,2,3]triazole, characterized by the presence of two bromine atoms at positions 4 and 7, and an octyl group at position 2. This compound is known for its applications in various fields, including organic electronics and materials science .

Wirkmechanismus

Mode of Action

It is known that the introduction of different substituents in the alkynyl fragment allows modulation of the semiconductor donor ability .

Result of Action

It is known that the compound is a fluorescent compound that emits light with a maximum wavelength of around 590 nm when excited by UV radiation at 365 nm

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole. For instance, the compound’s fluorescence can be altered by thermal treatment or annealing . Additionally, the compound’s solubility in water and organic solvents may affect its distribution and stability in various environments .

Biochemische Analyse

Biochemical Properties

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins, influencing their activity. For instance, in the presence of an oxidizing agent like hydrogen peroxide, this compound is converted to 2,3-dibromo-4,7-dihydroxybenzo[1,2,5]triazine . This interaction highlights its potential role in oxidative stress-related biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescent properties allow it to be used as a marker in cellular imaging, aiding in the study of cellular dynamics and interactions . Additionally, its interaction with cellular proteins can lead to changes in cellular metabolism, potentially affecting cell growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to undergo oxidation in the presence of hydrogen peroxide suggests a role in modulating oxidative stress responses . This modulation can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that thermal treatment or annealing can alter the efficiency and spectra of the compound . These changes can impact its activity and effectiveness in biochemical assays over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular imaging and biochemical analysis. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress responses . Understanding the dosage thresholds is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress. It interacts with enzymes and cofactors that modulate oxidative reactions, leading to the formation of 2,3-dibromo-4,7-dihydroxybenzo[1,2,5]triazine . This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s fluorescent properties facilitate its tracking and study in various biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its localization is essential for elucidating its role in cellular processes and biochemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole typically involves the bromination of 2-octyl-2H-benzo[d][1,2,3]triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent.

Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted derivatives.

Coupling Products: These reactions can yield biaryl compounds or other extended π-conjugated systems.

Wissenschaftliche Forschungsanwendungen

4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole has several scientific research applications:

Organic Electronics: It is used in the synthesis of donor-acceptor copolymers for organic photovoltaic cells and organic field-effect transistors (OFETs).

Materials Science: The compound is employed in the development of new conjugated polymers with favorable optical and electronic properties.

Fluorescent Probes: It serves as a fluorescent compound in cyclic voltammetry and gel permeation chromatography.

Vergleich Mit ähnlichen Verbindungen

- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

- 2,3,6,7-Tetra(thiophen-2-yl)benzo[1,2-b:4,5-b’]difuran (BDF)

Comparison:

- 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern and the presence of an octyl group, which influences its solubility and electronic properties.

- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone has a more complex structure with additional alkyl chains, affecting its application in different types of organic electronic devices .

- 2,3,6,7-Tetra(thiophen-2-yl)benzo[1,2-b:4,5-b’]difuran (BDF) is another donor-acceptor compound used in organic photovoltaics, but it has different electron-donating and accepting units compared to this compound .

Eigenschaften

IUPAC Name |

4,7-dibromo-2-octylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Br2N3/c1-2-3-4-5-6-7-10-19-17-13-11(15)8-9-12(16)14(13)18-19/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNIUQLWVBBJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1N=C2C(=CC=C(C2=N1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857056 | |

| Record name | 4,7-Dibromo-2-octyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960509-83-5 | |

| Record name | 4,7-Dibromo-2-octyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

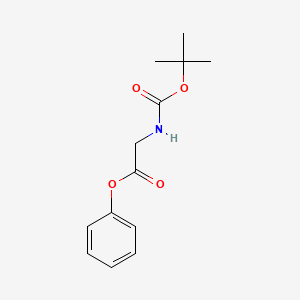

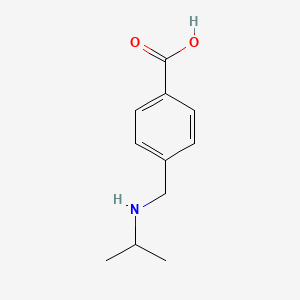

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B3175840.png)

![[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3175859.png)